molecular formula C20H14Br2N2 B14021991 (1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine

(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B14021991
M. Wt: 442.1 g/mol
InChI Key: MCTVDZPQOYTBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and two amino groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (1R)-1,1’-binaphthalene-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .

Scientific Research Applications

(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired chemical transformations or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol
  • 2,2’-Dibromo-1,1’-binaphthalene

Uniqueness

Compared to similar compounds, (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both bromine atoms and amino groups on the binaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C20H14Br2N2

Molecular Weight

442.1 g/mol

IUPAC Name

1-(2-amino-7-bromonaphthalen-1-yl)-7-bromonaphthalen-2-amine

InChI

InChI=1S/C20H14Br2N2/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10H,23-24H2

InChI Key

MCTVDZPQOYTBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)Br)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.